molecular formula C17H16N2OS B5864285 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol

2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol

Cat. No. B5864285
M. Wt: 296.4 g/mol
InChI Key: YZWOFXIEOGMDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol is a compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to have several biochemical and physiological effects that make it an attractive candidate for drug development. In

Mechanism of Action

The mechanism of action of 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it an attractive candidate for drug development. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. The compound also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have anticancer properties, which can help inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol in lab experiments is its high purity and high yield. This makes it easy to obtain large quantities of the compound for testing. Additionally, the compound has been extensively researched, and its properties are well understood. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or processes in the body.

Future Directions

There are several future directions for research on 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol. One direction is to further investigate its mechanism of action to better understand how it exerts its effects in the body. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. Additionally, researchers can explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, further research can be done to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol involves the reaction of 2-hydroxybenzaldehyde with 5-methyl-4-phenyl-1,3-thiazol-2-amine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with formaldehyde to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol has been extensively researched for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-16(13-7-3-2-4-8-13)19-17(21-12)18-11-14-9-5-6-10-15(14)20/h2-10,20H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWOFXIEOGMDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NCC2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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